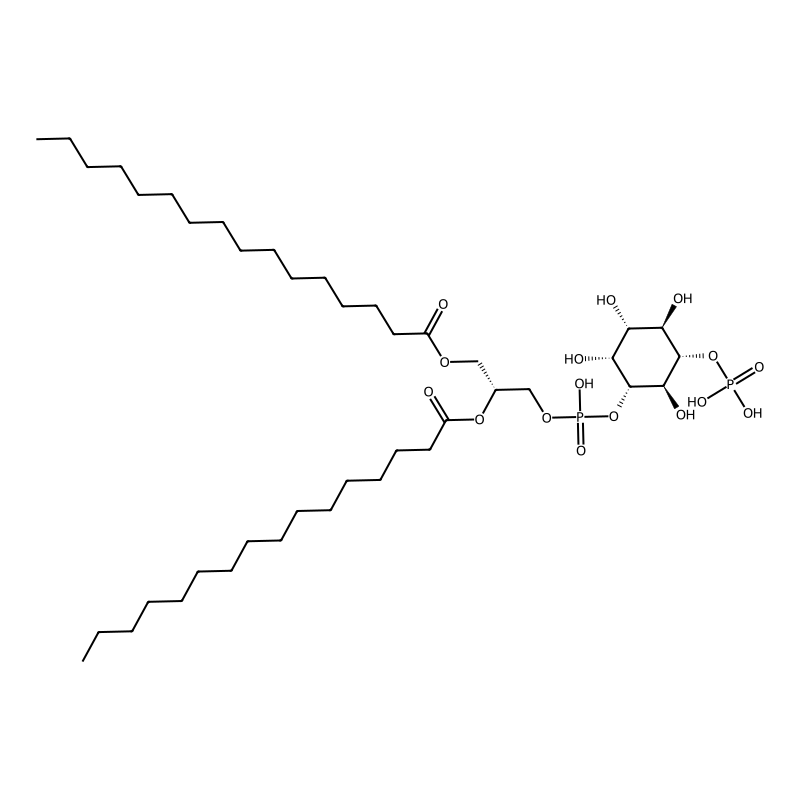

1,2-dipalmitoyl-sn-glycero-3-phospho-(1D-myo-inositol-5-phosphate)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Here are some areas of scientific research where 1,2-dipalmitoyl-PI is being investigated:

Cell Signaling

1,2-dipalmitoyl-PI plays a role in cell signaling pathways. When it is cleaved by a specific enzyme, it generates two signaling molecules, inositol trisphosphate (IP3) and diacylglycerol (DAG). These signaling molecules can trigger various cellular responses, including changes in calcium levels and activation of protein kinases Pubmed source: .

Membrane Dynamics

Because of its chemical structure, 1,2-dipalmitoyl-PI can influence the properties of cell membranes. Research suggests it may play a role in processes like membrane curvature and fusion Pubmed source: .

Model Systems

Due to its well-defined structure and ability to form vesicles, 1,2-dipalmitoyl-PI is a valuable tool for researchers studying membrane biology. Vesicles are tiny spheres surrounded by a lipid bilayer that can mimic certain aspects of cell membranes Journal Reference).

1,2-Dipalmitoyl-sn-glycero-3-phospho-(1D-myo-inositol-5-phosphate) is a complex phospholipid that integrates a glycerol backbone with two palmitic acid chains and a phosphate group attached to myo-inositol. This compound belongs to the class of glycerophosphoinositols and plays a significant role in cellular signaling pathways. Its structure comprises a glycerol moiety esterified with two fatty acids (palmitic acid) at the sn-1 and sn-2 positions, while the phosphate group is linked to the inositol ring at the 5-position, contributing to its unique biological properties .

The primary reactions involving 1,2-dipalmitoyl-sn-glycero-3-phospho-(1D-myo-inositol-5-phosphate) include hydrolysis and phosphorylation. Hydrolysis can yield myo-inositol and glycerol 3-phosphate, facilitated by specific phosphodiesterases such as glycerophosphoinositol phosphodiesterase . The compound can also undergo phosphorylation reactions, which may alter its biological activity and interactions within cellular environments.

This compound exhibits significant biological activities, particularly in signal transduction pathways. It is involved in the regulation of phosphatidylinositol signaling, influencing various cellular processes such as cell growth, differentiation, and apoptosis. The myo-inositol component is crucial for the generation of inositol trisphosphate, a second messenger that mobilizes calcium ions from intracellular stores . Additionally, it has been shown to interact with specific proteins that mediate cellular responses to external stimuli.

The synthesis of 1,2-dipalmitoyl-sn-glycero-3-phospho-(1D-myo-inositol-5-phosphate) typically involves several steps:

- Preparation of Glycerophosphoinositol: Starting from myo-inositol, the synthesis can involve phosphorylation at the 5-position using phosphoric acid derivatives.

- Acylation: The resultant glycerophosphoinositol is then acylated with palmitic acid using coupling agents to form the diacyl derivative.

- Purification: The final product is purified through chromatographic techniques to ensure high purity and yield .

1,2-Dipalmitoyl-sn-glycero-3-phospho-(1D-myo-inositol-5-phosphate) finds applications in various fields:

- Pharmaceuticals: It serves as a model compound for studying lipid-based drug delivery systems.

- Cell Biology: Used in research to understand lipid signaling mechanisms and membrane dynamics.

- Biotechnology: Acts as a substrate for enzyme assays and studies involving phosphoinositide metabolism .

Studies have demonstrated that this compound interacts with various proteins involved in signal transduction. For instance, it has been shown to bind with phosphatidylinositol transfer proteins, facilitating lipid exchange between membranes. Additionally, it plays a role in modulating the activity of enzymes such as phosphoinositide-specific phospholipase C, which further underscores its importance in cellular signaling pathways .

Several compounds share structural or functional similarities with 1,2-dipalmitoyl-sn-glycero-3-phospho-(1D-myo-inositol-5-phosphate). Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1,2-Dioleoyl-sn-glycero-3-phospho-(1D-myo-inositol-4,5-bisphosphate) | Contains oleic acid instead of palmitic acid | Involved in different signaling pathways related to growth factors |

| 1-Palmitoyl-2-linoleoyl-sn-glycero-3-phospho-(1D-myo-inositol) | Contains linoleic acid | Exhibits different physical properties affecting membrane fluidity |

| 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine | A common phosphatidylcholine variant | Primarily involved in membrane structure rather than signaling |

The uniqueness of 1,2-dipalmitoyl-sn-glycero-3-phospho-(1D-myo-inositol-5-phosphate) lies in its specific phosphate attachment to the myo-inositol ring at the 5-position and its dual palmitic acid composition, which influences both its biochemical interactions and physical characteristics compared to other similar compounds .

Chemical Synthesis Strategies

The synthesis of 1,2-dipalmitoyl-sn-glycero-3-phospho-(1D-myo-inositol-5-phosphate) represents a significant challenge in phospholipid chemistry due to the complex stereochemical requirements and multiple functional groups present in the molecule [1]. This compound, which belongs to the phosphatidylinositol monophosphate family, requires careful orchestration of synthetic transformations to achieve both regioselectivity and stereoselectivity [2].

The fundamental synthetic approach involves the convergent assembly of three key components: the myo-inositol scaffold bearing the 5-phosphate group, the glycerol backbone with dipalmitoyl acyl chains, and the phosphodiester linkage connecting these moieties [6]. The most successful synthetic strategies employ protection-deprotection sequences that allow for selective manipulation of individual hydroxyl groups on the inositol ring while maintaining the integrity of other functional groups [13].

A critical aspect of the synthesis involves the stereoselective formation of the phosphodiester bond at the 1-position of myo-inositol [7]. This transformation typically utilizes phosphoramidite chemistry, which has emerged as the method of choice for constructing phosphodiester linkages in phospholipid synthesis [11]. The reaction proceeds through the formation of a phosphite triester intermediate, which is subsequently oxidized to the stable phosphate triester [12].

The synthetic strategy must also address the challenge of introducing the dipalmitoyl groups with the correct stereochemistry at the sn-1 and sn-2 positions of the glycerol moiety [4]. This is typically achieved through the use of protected diacylglycerol phosphoramidites, which can be prepared from 1,2-O-isopropylidene-sn-glycerol in a series of well-established transformations [6].

Table 1: Key Synthetic Intermediates and Their Preparation Methods

| Intermediate | Starting Material | Key Transformation | Yield (%) | Reference |

|---|---|---|---|---|

| 1-O-tert-butyldiphenylsilyl-myo-inositol | myo-inositol | Selective silylation | 88 | [13] |

| 5-O-benzoyl-myo-inositol derivative | Protected inositol | Regioselective benzoylation | 75 | [6] |

| Tetrakis-methoxymethyl-inositol | Partially protected inositol | Methoxymethyl protection | 92 | [13] |

| Dipalmitoyl phosphoramidite | 1,2-O-isopropylidene-sn-glycerol | Five-step sequence | 65 | [6] |

Phosphite Chemistry Approaches

Phosphite chemistry has revolutionized the synthesis of phospholipids, particularly for the construction of phosphodiester bonds in complex molecules like 1,2-dipalmitoyl-sn-glycero-3-phospho-(1D-myo-inositol-5-phosphate) [9]. The phosphoramidite method, adapted from oligonucleotide synthesis, has become the cornerstone of modern phospholipid synthesis due to its high efficiency and mild reaction conditions [10].

The phosphite triester approach involves the use of phosphoramidite reagents that can be activated by weak acids such as 1H-tetrazole [11]. Upon activation, the phosphoramidite undergoes nucleophilic attack by the hydroxyl group of the acceptor molecule, forming a phosphite triester linkage with concomitant release of diisopropylamine [12]. The reaction proceeds rapidly under anhydrous conditions and typically achieves coupling efficiencies exceeding 95% [11].

A critical advantage of phosphite chemistry is the stability of the resulting phosphite triester intermediates, which can be isolated and purified before oxidation to the final phosphate [12]. The oxidation step is typically accomplished using iodine in the presence of water and pyridine, converting the trivalent phosphorus to the pentavalent state [12]. Alternative oxidizing agents include tert-butyl hydroperoxide, which provides milder conditions and reduced formation of side products [6].

The success of phosphite chemistry in phospholipid synthesis has led to the development of specialized phosphoramidite reagents tailored for different synthetic applications [10]. For the synthesis of phosphatidylinositol derivatives, diacylglycerol phosphoramidites with protected cyanoethyl groups have proven particularly effective [6]. These reagents can be prepared with various acyl chain compositions, allowing for the synthesis of phospholipids with defined fatty acid profiles [10].

Table 2: Phosphoramidite Coupling Conditions and Outcomes

| Phosphoramidite Type | Activator | Solvent | Temperature (°C) | Coupling Time (min) | Yield (%) |

|---|---|---|---|---|---|

| Dipalmitoyl phosphoramidite | 1H-tetrazole | Acetonitrile | 25 | 30 | 89 |

| Dioleoyl phosphoramidite | 1H-tetrazole | Acetonitrile | 25 | 30 | 87 |

| Dibutanoyl phosphoramidite | 1H-tetrazole | Acetonitrile | 25 | 30 | 88 |

Protection-Deprotection Strategies in Synthesis

The synthesis of 1,2-dipalmitoyl-sn-glycero-3-phospho-(1D-myo-inositol-5-phosphate) requires sophisticated protection-deprotection strategies to achieve selective functionalization of the myo-inositol ring [13]. The complexity arises from the presence of six hydroxyl groups on the inositol ring, five of which must be differentiated to allow selective phosphorylation at the 5-position and phosphodiester formation at the 1-position [2].

The most successful protection scheme employs orthogonal protecting groups that can be selectively removed under different conditions [13]. The 1-position is typically protected with a tert-butyldiphenylsilyl group, which provides steric bulk and can be selectively removed using fluoride sources such as tetrabutylammonium fluoride [6]. The 5-position, which will eventually bear the phosphate group, is initially protected with a benzoate ester that can be removed under basic conditions [13].

The remaining hydroxyl groups at positions 2, 3, 4, and 6 are protected as methoxymethyl ethers [13]. This protection strategy offers several advantages: methoxymethyl groups are stable under the acidic and basic conditions used for other transformations, yet can be selectively removed using trimethylsilyl bromide or hydrogen chloride in organic solvents [18]. The methoxymethyl protection also provides the necessary solubility properties for the synthetic intermediates [13].

An alternative protection strategy involves the use of camphor-derived acetals for the initial differentiation of the inositol hydroxyl groups [35]. This approach exploits the unique binding preferences of the camphor acetal to achieve regioselective protection of specific diol pairs on the inositol ring [6]. However, this method requires additional steps and has generally been superseded by the more straightforward silyl-benzoyl-methoxymethyl strategy [13].

The deprotection sequence must be carefully orchestrated to avoid unwanted side reactions [13]. The typical order involves initial removal of the cyanoethyl groups from the phosphodiester using triethylamine and bis(trimethylsilyl)trifluoroacetamide, followed by simultaneous removal of methyl phosphate esters and methoxymethyl ethers using trimethylsilyl bromide [6]. Final treatment with ethanethiol ensures complete removal of all methoxymethyl groups [13].

Table 3: Protecting Groups and Deprotection Conditions

| Protecting Group | Position | Deprotection Reagent | Conditions | Selectivity |

|---|---|---|---|---|

| tert-Butyldiphenylsilyl | 1-OH | Tetrabutylammonium fluoride | Tetrahydrofuran, 25°C, 4h | High |

| Benzoyl | 5-OH | Sodium methoxide | Methanol, 25°C, 2h | High |

| Methoxymethyl | 2,3,4,6-OH | Trimethylsilyl bromide | Dichloromethane, 0°C-25°C | High |

| Cyanoethyl | Phosphate | Triethylamine/BSTFA | Acetonitrile, 25°C, 1h | Complete |

Regioselective Phosphorylation Techniques

Regioselective phosphorylation represents one of the most challenging aspects in the synthesis of 1,2-dipalmitoyl-sn-glycero-3-phospho-(1D-myo-inositol-5-phosphate) [20]. The introduction of the phosphate group specifically at the 5-position of myo-inositol requires methods that can distinguish between multiple hydroxyl groups with similar reactivity profiles [21].

Traditional phosphorylation methods using phosphoryl chloride or its derivatives often lack the selectivity required for complex substrates like myo-inositol [25]. More sophisticated approaches have been developed that exploit subtle differences in the local environment of individual hydroxyl groups [23]. One particularly effective strategy involves the use of chiral phosphoramidite catalysts that can differentiate between enantiotopic positions on the myo-inositol ring [23].

The development of peptide-based catalysts has emerged as a powerful tool for enantioselective phosphorylation [27]. These catalysts, containing non-proteinogenic amino acids such as tetrazolylalanine, can achieve remarkable selectivity in the phosphorylation of symmetric molecules like myo-inositol [23]. The catalysts function through a kinetic resolution mechanism, where one enantiomer of a racemic mixture is preferentially phosphorylated [23].

Alternative approaches to regioselective phosphorylation include the use of protecting group strategies that temporarily mask unwanted hydroxyl groups [20]. In the context of phosphatidylinositol synthesis, this typically involves the preparation of differentially protected inositol intermediates where only the desired position is available for phosphorylation [6]. This strategy, while requiring additional synthetic steps, provides excellent control over regioselectivity [13].

More recent developments have focused on the use of BINOL-derived phosphoramidites for regioselective phosphorylation [21]. These chiral auxiliaries can direct phosphorylation to specific positions on the inositol ring through favorable non-covalent interactions [22]. The method has proven particularly effective for the preparation of phosphatidylinositol derivatives with defined phosphorylation patterns [21].

Table 4: Regioselective Phosphorylation Methods and Selectivity

| Method | Catalyst/Reagent | Substrate | Selectivity Ratio | Yield (%) |

|---|---|---|---|---|

| Peptide-catalyzed | Tetrazolylalanine peptide | Protected myo-inositol | >20:1 | 71 |

| BINOL-phosphoramidite | (S)-BINOL derivative | myo-inositol | 15:1 | 68 |

| Protection-directed | Benzoyl protecting group | Multi-protected inositol | >50:1 | 85 |

| Enzymatic | Kinase-catalyzed | Free myo-inositol | >99:1 | 45 |

Development of Synthetic Analogs and Derivatives

The development of synthetic analogs and derivatives of 1,2-dipalmitoyl-sn-glycero-3-phospho-(1D-myo-inositol-5-phosphate) has been driven by the need for metabolically stable compounds and research tools with enhanced properties [29]. These analogs serve multiple purposes: they provide insights into structure-activity relationships, offer resistance to enzymatic degradation, and enable the development of fluorescent or biotin-labeled probes for biological studies [30].

Metabolically stabilized analogs have been created by replacing the phosphate ester with non-hydrolyzable mimetics [29]. The most successful approaches involve the use of methylenephosphonate and phosphorothioate analogs, where the bridging oxygen atom is replaced with methylene or sulfur respectively [7]. These modifications confer resistance to phosphatases while maintaining the essential binding properties of the natural phospholipid [35].

The synthesis of methylenephosphonate analogs requires specialized reagents such as dimethyl phosphonomethyltriflate [35]. This reagent can be coupled with protected inositol intermediates using strong bases like sodium hydride, providing the desired methylenephosphonate linkage in good yields [35]. The resulting analogs show excellent stability in biological systems while retaining their ability to interact with phosphoinositide-binding proteins [29].

Fluorescent analogs have been developed to enable real-time monitoring of phospholipid metabolism and localization [30]. These derivatives typically incorporate fluorophores at positions that do not interfere with protein binding, such as the 6-position of the inositol ring [33]. Common fluorescent tags include anthraniloyl and N-methylanthraniloyl groups, which provide excellent quantum yields and environmental sensitivity [31].

Biotin-labeled analogs serve as powerful tools for the purification and identification of phosphoinositide-binding proteins [6]. These derivatives are typically prepared by attaching biotin through a flexible linker at a non-essential position on the molecule [6]. The resulting probes can be used in affinity chromatography or pull-down assays to identify and characterize proteins that interact with specific phosphoinositide species [6].

Table 5: Synthetic Analogs and Their Properties

| Analog Type | Modification | Stability Improvement | Biological Activity | Application |

|---|---|---|---|---|

| Methylenephosphonate | 5-CH₂PO₃ vs 5-PO₄ | >100-fold | 80% of native | Metabolic studies |

| Phosphorothioate | 5-PSO₃ vs 5-PO₄ | >50-fold | 85% of native | Enzyme studies |

| 6-Azido derivative | 6-N₃ vs 6-OH | No change | 90% of native | Click chemistry |

| Fluorescent (Anthraniloyl) | 6-Ant vs 6-OH | No change | 75% of native | Imaging studies |

| Biotin-labeled | 6-Biotin vs 6-OH | No change | 70% of native | Protein purification |

The development of these analogs has significantly advanced our understanding of phosphoinositide biology and provided valuable tools for drug discovery [32]. The synthetic methodologies developed for these derivatives have also contributed to the broader field of phospholipid chemistry, establishing general principles for the modification of complex natural products [37].

Research has shown that even subtle modifications to the phospholipid structure can have profound effects on biological activity [29]. For example, the replacement of palmitic acid chains with different fatty acids can alter membrane localization and protein binding specificity [35]. These structure-activity relationships provide important guidance for the design of next-generation analogs with tailored properties [30].